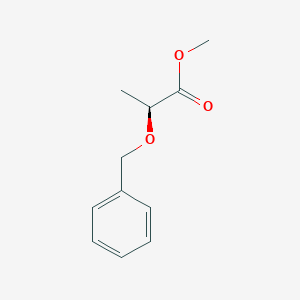

(S)-Methyl 2-(benzyloxy)propanoate

Description

Significance of Chiral Esters in Organic Chemistry

Esters are a fundamental class of organic compounds characterized by a carbonyl group bonded to an oxygen atom which is, in turn, connected to another organic group. numberanalytics.com They are vital intermediates in a multitude of synthetic transformations and serve as foundational building blocks for more complex molecules. numberanalytics.com When an ester contains a stereogenic center, it becomes a chiral ester. The significance of chiral esters is profoundly evident in the pharmaceutical and biological sciences. numberanalytics.comnih.gov

The biological activity of many drugs is dependent on their specific three-dimensional shape, which allows them to interact precisely with biological targets like enzymes and receptors. youtube.com Often, only one enantiomer (one of a pair of mirror-image stereoisomers) of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause harmful effects. nih.govyoutube.com Consequently, the ability to synthesize a single, specific enantiomer is a critical goal in medicinal chemistry. nih.govnih.gov Chiral esters are frequently employed as key intermediates in the synthesis of these single-enantiomer drugs and other valuable organic compounds. numberanalytics.com

Overview of Stereoselective Syntheses Involving Chiral Building Blocks

Stereoselective synthesis refers to any chemical reaction or reaction sequence that preferentially results in the formation of one stereoisomer over others. ethz.ch When the goal is to produce a single enantiomer, the process is known as asymmetric synthesis. ethz.ch There are several primary strategies to achieve this, one of the most established and reliable being the "chiral pool" or "chiral building block" approach. nih.govethz.ch

This strategy utilizes readily available, enantiomerically pure natural products, such as amino acids or sugars, as the starting materials. ethz.ch These natural compounds possess inherent chirality, which is then transferred and incorporated into the final target molecule through a series of chemical transformations. Chiral building blocks are these (often commercially available) simple, enantiopure molecules that chemists can use to construct more complex chiral structures. nih.gov The use of these blocks provides a direct and efficient pathway to complex targets, as the stereochemistry at one or more centers is already defined from the outset. ethz.chresearchgate.net This method is a cornerstone of asymmetric synthesis, enabling the efficient production of enantiomerically pure pharmaceuticals, agrochemicals, and natural products. nih.gov

Table 2: Example Synthesis of a Related Chiral Building Block This table outlines the synthesis of (−)-(S)-2-(Benzyloxy)propanal from (S)-Ethyl 2-(benzyloxy)propanoate, demonstrating the utility of the title compound as a precursor.

| Step | Starting Material | Reagent(s) | Product | Yield | Source |

| Reduction | (−)-(S)-Ethyl 2-(benzyloxy)propanoate | Diisobutylaluminium hydride (DIBAL-H) in diethyl ether | (−)-(S)-2-(Benzyloxy)propanal | 80-87% | orgsyn.org |

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-phenylmethoxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-9(11(12)13-2)14-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYUWVGDHZQNXOP-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801279303 | |

| Record name | Methyl (2S)-2-(phenylmethoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801279303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77287-11-7 | |

| Record name | Methyl (2S)-2-(phenylmethoxy)propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77287-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (2S)-2-(phenylmethoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801279303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for S Methyl 2 Benzyloxy Propanoate

Strategies for Enantioselective Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry. For (S)-Methyl 2-(benzyloxy)propanoate, two primary strategies are employed to establish the desired stereochemistry at the C2 position: derivation from chiral pool precursors and enantioselective alkylation approaches.

Derivation from Chiral Pool Precursors (e.g., (S)-Lactates)

A common and efficient method for the synthesis of this compound involves starting from readily available and inexpensive chiral building blocks. (S)-Lactic acid and its esters, such as methyl (S)-lactate, are prime examples of such precursors, belonging to the "chiral pool." This approach leverages the inherent stereochemistry of the starting material to produce the target molecule with the correct configuration.

The synthesis commences with the protection of the hydroxyl group of methyl (S)-lactate as a benzyl (B1604629) ether. This transformation is typically achieved through O-benzylation, a reaction that will be discussed in more detail in section 2.2. The direct conversion of the hydroxyl group to a benzyloxy group maintains the stereochemical integrity of the chiral center. A general scheme for this synthesis is the reaction of methyl (S)-2-hydroxypropanoate with a benzylating agent in the presence of a suitable base or catalyst.

A study on the synthesis of the enantiomeric (R)-methyl 3-benzyloxy-2-methylpropanoate from methyl (R)-(-)-3-hydroxy-2-methylpropanoate highlights a similar strategy. In this synthesis, the hydroxyl group was benzylated using 2-benzyloxy-1-methylpyridinium trifluoromethanesulfonate, yielding the desired product in good yield and high enantiomeric purity, demonstrating the effectiveness of starting from a chiral precursor. This method is directly applicable to the synthesis of the (S)-enantiomer from the corresponding (S)-lactate derivative.

Enantioselective Alkylation Approaches

An alternative to the chiral pool approach is the creation of the stereocenter through an enantioselective alkylation reaction. This method typically involves the use of a chiral auxiliary, a molecule that temporarily attaches to the substrate to direct the approach of a reagent to one face of the molecule, thereby inducing chirality.

One of the most successful classes of chiral auxiliaries for this purpose are oxazolidinones. In this strategy, a propionyl group is first attached to the chiral auxiliary. The resulting N-acyloxazolidinone can then be deprotonated to form a chiral enolate. The subsequent alkylation of this enolate with a benzyloxymethyl halide, for instance, proceeds with high diastereoselectivity due to the steric influence of the substituent on the chiral auxiliary. Finally, removal of the chiral auxiliary yields the desired α-alkoxy acid, which can then be esterified to give this compound.

The diastereoselectivity of such alkylation reactions is often very high, as illustrated in the following representative data for the alkylation of N-propionyl oxazolidinones.

| Chiral Auxiliary | Electrophile | Diastereomeric Excess (de) |

|---|---|---|

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Benzyl bromide | >98% |

| (S)-4-Benzyl-2-oxazolidinone | Allyl iodide | 96% |

| (S)-4-Isopropyl-2-oxazolidinone | Methyl iodide | 94% |

O-Benzylation Techniques for Hydroxy-Substituted Propanoates

The introduction of the benzyl ether protecting group onto the hydroxyl function of a methyl 2-hydroxypropanoate precursor is a critical step in many synthetic routes to this compound.

Traditional Benzylation Procedures (e.g., with Benzyl Halides and Bases)

The Williamson ether synthesis is a classic and widely used method for forming ethers. masterorganicchemistry.com In the context of synthesizing this compound, this involves the deprotonation of the hydroxyl group of methyl (S)-lactate with a strong base, such as sodium hydride (NaH), to form an alkoxide. This alkoxide then acts as a nucleophile, attacking a benzyl halide (e.g., benzyl bromide) in an SN2 reaction to form the desired benzyl ether. masterorganicchemistry.com

While effective, this method requires strongly basic conditions, which may not be compatible with other functional groups in more complex substrates. The choice of a non-nucleophilic base is crucial to avoid side reactions.

Application of Novel Benzylating Reagents

To circumvent the often harsh conditions of the Williamson ether synthesis, a number of milder and more selective benzylating reagents have been developed. One such notable reagent is 2-benzyloxy-1-methylpyridinium triflate. orgsyn.org This stable, neutral organic salt can benzylate a wide range of alcohols under nearly neutral conditions, simply upon warming. orgsyn.org

The reaction with 2-benzyloxy-1-methylpyridinium triflate is believed to proceed through a thermally induced SN1-like pathway, generating a reactive benzyl cation equivalent that is trapped by the alcohol. organic-chemistry.org An acid scavenger, such as magnesium oxide, is typically added to the reaction mixture. organic-chemistry.org This method has been successfully applied to the benzylation of a β-hydroxy ester, yielding the corresponding benzyl ether in high yield. orgsyn.org

The versatility of this reagent is demonstrated by its successful application with a variety of alcohol substrates, as shown in the table below.

| Alcohol Substrate | Product | Yield (%) |

|---|---|---|

| Cinnamyl alcohol | Cinnamyl benzyl ether | 95% |

| Geraniol | O-Benzylgeraniol | 91% |

| Methyl (R)-(-)-3-hydroxy-2-methylpropanoate | Methyl (R)-(-)-3-benzyloxy-2-methylpropanoate | 82% |

| 1-Adamantanol | 1-Adamantyl benzyl ether | 70% |

Resolution Strategies for Racemic Methyl 2-(benzyloxy)propanoate Precursors

When an enantioselective synthesis is not employed, the preparation of this compound will result in a racemic mixture of both the (S) and (R) enantiomers. In such cases, a resolution strategy is required to separate the desired (S)-enantiomer from the unwanted (R)-enantiomer.

One powerful technique for the resolution of racemic esters is enzymatic kinetic resolution. This method utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze the hydrolysis of one enantiomer of the racemic ester, leaving the other enantiomer unreacted and thus enriched. For example, a lipase could selectively hydrolyze (R)-Methyl 2-(benzyloxy)propanoate to the corresponding carboxylic acid, allowing for the separation of the enriched this compound.

The success of a kinetic resolution is determined by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. High E-values are desirable for efficient separation. The following table provides representative data for the enzymatic kinetic resolution of related racemic esters, illustrating the potential of this method.

| Substrate | Enzyme | Enantiomeric Excess of Remaining Ester (ee) | Conversion (%) |

|---|---|---|---|

| Racemic 1-phenylethyl acetate | Candida antarctica lipase B | >99% | 50% |

| Racemic 2-phenylpropionic acid methyl ester | Candida rugosa lipase | 95% | 48% |

| Racemic 1-(isopropylamine)-3-phenoxy-2-propanol acetate | Candida rugosa MY lipase | 96.2% | 28.2% |

Another widely used method for the separation of enantiomers is chiral high-performance liquid chromatography (HPLC). This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. Various types of CSPs are available, including those based on polysaccharides, proteins, and cyclodextrins. The choice of the CSP and the mobile phase is critical for achieving good separation. Chiral HPLC can be used both for analytical purposes to determine the enantiomeric purity of a sample and for preparative purposes to isolate larger quantities of a single enantiomer.

Chemical Resolution Techniques (e.g., Diastereomeric Salt Formation)

The most prevalent and industrially favored method for obtaining enantiomerically pure this compound is through the chemical resolution of its corresponding racemic carboxylic acid, 2-(benzyloxy)propanoic acid. This technique, known as diastereomeric salt formation, is a cornerstone of chiral separation in the pharmaceutical and chemical industries due to its cost-effectiveness and scalability. crystallizationsystems.com

The process begins with a racemic mixture of 2-(benzyloxy)propanoic acid, which contains equal amounts of the (S) and (R) enantiomers. This mixture is treated with a single, pure enantiomer of a chiral base, often referred to as a resolving agent. The acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physical characteristics, most importantly, different solubilities in a given solvent. wikipedia.orglibretexts.org This difference allows for their separation by fractional crystallization.

One of the diastereomeric salts will be less soluble and will preferentially crystallize out of the solution, while the other remains dissolved. wikipedia.org The crystallized salt is then isolated, and the chiral resolving agent is removed, typically by treatment with a strong acid, to yield the enantiomerically enriched 2-(benzyloxy)propanoic acid. Finally, the purified (S)-2-(benzyloxy)propanoic acid is esterified, commonly using methanol under acidic conditions, to produce the target molecule, this compound.

The efficiency of this resolution is highly dependent on the choice of the resolving agent and the solvent system. Common chiral resolving agents for acidic compounds include naturally occurring alkaloids like brucine and strychnine, as well as synthetic amines such as (S)-1-phenylethanamine. libretexts.org The selection of the solvent is critical as it must provide a significant solubility difference between the two diastereomeric salts to achieve high separation efficiency. unchainedlabs.com

| Resolving Agent Category | Example Resolving Agents | Target Compound | Separation Principle |

| Chiral Amines | (S)-1-Phenylethanamine, Brucine, Quinine | Racemic 2-(benzyloxy)propanoic acid | Formation of diastereomeric salts with different solubilities, allowing for separation via fractional crystallization. wikipedia.orglibretexts.org |

| Amino Alcohols | trans-1-Amino-2-indanol | Racemic Carboxylic Acids | Formation of diastereomeric salts with significant solubility differences in specific solvent systems. unchainedlabs.com |

This table illustrates the general approach to resolving racemic carboxylic acids like 2-(benzyloxy)propanoic acid. The selection of the specific agent and solvent system requires experimental optimization to maximize yield and enantiomeric purity.

Enzymatic Resolution Pathways (if applicable in literature)

Enzymatic resolution offers a highly selective alternative to chemical methods for obtaining chiral compounds. This technique utilizes enzymes, typically lipases, as biocatalysts to selectively react with one enantiomer in a racemic mixture, a process known as kinetic resolution. acs.org For a racemic mixture of Methyl 2-(benzyloxy)propanoate, a lipase could be employed to selectively hydrolyze one of the enantiomers.

For instance, in a process of enantioselective hydrolysis, the racemic ester would be exposed to a lipase in an aqueous buffer. The enzyme would preferentially catalyze the hydrolysis of one enantiomer (e.g., the (R)-ester) back to its corresponding carboxylic acid, leaving the desired, unreacted enantiomer (the (S)-ester) in high enantiomeric excess. The resulting mixture of the (S)-ester and the (R)-acid can then be separated based on their different chemical properties.

While specific literature detailing the enzymatic resolution of Methyl 2-(benzyloxy)propanoate is not extensively available, the method has been successfully applied to a wide range of structurally analogous chiral esters, such as aryloxypropanoic acid derivatives. google.com Enzymes like Candida antarctica lipase B (often immobilized as Novozym 435) and lipases from Pseudomonas species are frequently used for these transformations due to their broad substrate tolerance and high enantioselectivity.

| Enzyme (Lipase) Source | Typical Substrate Type | Reaction Type | Potential Outcome for Racemic Methyl 2-(benzyloxy)propanoate |

| Candida antarctica B (Novozym 435) | Chiral Esters | Enantioselective Hydrolysis or Transesterification | Selective hydrolysis of the (R)-ester, leaving this compound with high enantiomeric excess. |

| Pseudomonas cepacia | Chiral Esters | Enantioselective Acylation / Hydrolysis | Preferential reaction with one enantiomer, allowing for the separation of the unreacted (S)-ester. |

| Pseudomonas fluorescens | Aryloxy-propan-2-yl acetates | Enantioselective Hydrolysis | High enantiomeric excess (>99%) and conversions near 50% have been achieved for similar substrates. |

This table is illustrative of the potential for enzymatic resolution based on results for analogous compounds. The specific conditions and outcomes would need to be determined experimentally for Methyl 2-(benzyloxy)propanoate.

Process Optimization and Scalability Considerations in this compound Production

The successful transition of a synthetic route from a laboratory setting to industrial-scale production hinges on rigorous process optimization and scalability. For this compound, where production relies on the resolution of the parent acid, these considerations are paramount for ensuring economic viability, efficiency, and product quality. crystallizationsystems.comacs.org

Crystallization-based diastereomeric resolution is generally considered a robust and scalable method, making it a preferred choice for industrial applications over techniques like chromatography. crystallizationsystems.comacs.org Key parameters that must be optimized include:

Solvent Selection and Volume: The solvent must not only provide a large solubility difference between the diastereomeric salts but also be suitable for large-scale handling (i.e., low toxicity, appropriate boiling point, and cost-effectiveness). The concentration of the salts is also a critical factor affecting yield and purity.

Temperature and Cooling Profile: The crystallization process is highly sensitive to temperature. Controlled cooling rates are essential to promote the growth of high-purity crystals and prevent the spontaneous nucleation of the more soluble diastereomer, which would contaminate the product. rsc.org

Agitation: Proper mixing is required to maintain a uniform temperature and suspension density, which influences crystal growth and prevents agglomeration.

Seeding: Introducing seed crystals of the desired pure diastereomeric salt can control the crystallization process, leading to a more consistent product with a desirable particle size distribution. rsc.org

Stereochemical Control and Enantiopurity in Reactions Involving S Methyl 2 Benzyloxy Propanoate

Enantiomeric Purity Assessment in Synthetic Intermediates

The enantiomeric purity of any chiral compound synthesized from (S)-Methyl 2-(benzyloxy)propanoate is a paramount quality attribute. The most widely employed and reliable technique for determining the enantiomeric excess (e.e.) of these synthetic intermediates is chiral High-Performance Liquid Chromatography (HPLC). This powerful analytical method utilizes a chiral stationary phase (CSP) that exhibits differential interactions with the enantiomers of a chiral compound, enabling their separation and quantification.

Several factors are critical for the successful enantiomeric resolution of derivatives of this compound by chiral HPLC:

Selection of the Chiral Stationary Phase: The nature of the CSP is the most crucial variable. For compounds structurally related to this compound, polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) and coated or immobilized on a silica (B1680970) support, have demonstrated broad applicability and high resolving power.

Composition of the Mobile Phase: The mobile phase, typically a mixture of a non-polar alkane like hexane (B92381) and a polar alcohol such as isopropanol (B130326) or ethanol, plays a pivotal role in modulating the retention and separation of enantiomers. Fine-tuning the ratio of these solvents is often necessary to achieve optimal resolution. The addition of a small amount of an acidic or basic modifier can also significantly improve peak shape and separation efficiency.

Analyte Derivatization: In instances where the parent compound exhibits poor chromatographic behavior or resolution, chemical derivatization can be employed. For example, converting a carboxylic acid derivative into an amide can introduce additional interaction sites (e.g., hydrogen bonding), enhancing its affinity for the CSP and leading to improved separation.

Table 1: Representative Chiral HPLC Conditions for Enantiomeric Purity Analysis of a Derivative

| Parameter | Condition |

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Analyte | Amide derivative of (S)-2-(benzyloxy)propanoic acid |

| Retention Time (S)-enantiomer | 9.2 min |

| Retention Time (R)-enantiomer | 11.5 min |

| Separation Factor (α) | 1.25 |

| Resolution (Rs) | 3.1 |

| This table provides a representative example of HPLC conditions. Actual conditions may require optimization for specific derivatives. |

Diastereoselective Control in Subsequent Transformations of this compound

A key synthetic utility of this compound lies in its ability to act as a chiral auxiliary, directing the formation of new stereocenters with a high degree of diastereoselectivity. A prominent example is the alkylation of the enolate generated from this ester. The stereochemical course of this reaction is governed by the conformation of the enolate and the trajectory of the incoming electrophile.

The formation of a specific enolate geometry (E or Z) can be influenced by the choice of base and solvent. Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are commonly used to deprotonate the α-carbon. In the case of this compound, the presence of the benzyloxy group can lead to the formation of a chelated lithium enolate, where the lithium ion is coordinated to both the enolate oxygen and the ether oxygen. This chelation imposes a rigid conformation on the enolate, which in turn shields one of the enolate faces. Consequently, the electrophile preferentially attacks from the less sterically hindered face, resulting in the formation of one diastereomer in excess.

Table 2: Diastereoselectivity in the Alkylation of the Lithium Enolate of Methyl (S)-2-(benzyloxy)propanoate with Iodomethane

| Entry | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) |

| 1 | LDA | THF | -78 | >95:5 |

| 2 | LHMDS | THF | -78 | 92:8 |

| 3 | KHMDS | THF | -78 | 88:12 |

| 4 | LDA | THF/HMPA (10%) | -78 | 75:25 |

| This table illustrates the typical high diastereoselectivity achieved in the alkylation of the enolate of this compound and the influence of the counterion and solvent additives. The syn/anti designation refers to the relative configuration of the newly formed stereocenter and the existing one. |

Influence of Reaction Conditions on Stereochemical Outcome in Derivatization

The degree of stereochemical control in reactions involving the derivatization of this compound is exquisitely sensitive to the specific reaction conditions employed. Meticulous optimization of these parameters is therefore essential to maximize the desired diastereoselectivity.

Key factors that influence the stereochemical outcome include:

The Nature of the Base and Counterion: The choice of the metal counterion of the base (e.g., Li⁺, Na⁺, K⁺) can have a dramatic effect on the degree of chelation and the aggregation state of the enolate, thereby influencing the diastereoselectivity. Lithium bases are often superior in promoting rigid, chelated transition states.

The Solvent System: The polarity and coordinating ability of the solvent can significantly impact the course of the reaction. Non-coordinating solvents may favor aggregation, while strongly coordinating solvents like hexamethylphosphoramide (B148902) (HMPA) can disrupt chelation, leading to a decrease in diastereoselectivity.

Reaction Temperature: Lowering the reaction temperature generally enhances diastereoselectivity by favoring the transition state with the lower activation energy, thus promoting the formation of the kinetic product.

The Electrophile: The steric bulk and reactivity of the electrophile can also play a role in the stereochemical outcome. Larger electrophiles may lead to higher diastereoselectivity due to more pronounced steric interactions in the transition state.

Table 3: Effect of Reaction Conditions on the Diastereoselectivity of Aldol (B89426) Addition

| Entry | Lewis Acid | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) |

| 1 | - (Li enolate) | THF | -78 | 90:10 |

| 2 | TiCl₄ | CH₂Cl₂ | -78 | 10:90 |

| 3 | SnCl₄ | CH₂Cl₂ | -78 | 85:15 |

| 4 | BF₃·OEt₂ | CH₂Cl₂ | -78 | 70:30 |

| This table presents representative data on how the addition of different Lewis acids can alter the diastereoselectivity of the aldol reaction of the silyl (B83357) enol ether derived from this compound with an aldehyde, often reversing the intrinsic facial bias of the corresponding lithium enolate. |

Chemical Transformations and Reactivity of S Methyl 2 Benzyloxy Propanoate

Hydrolysis to Chiral 2-(benzyloxy)propanoic Acid and Related Derivatives

The ester group of (S)-Methyl 2-(benzyloxy)propanoate can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, (S)-2-(benzyloxy)propanoic acid. google.com This reaction is a fundamental transformation, often employed to deprotect the carboxylic acid functionality for further reactions or to synthesize the final target molecule.

For instance, hydrolysis under basic conditions, such as with an alkali metal hydroxide, followed by acidic workup, is a common method. google.com Alternatively, strong acid-catalyzed hydrolysis can also be employed. google.com The resulting (S)-2-(benzyloxy)propanoic acid is a valuable chiral building block in its own right, used in the synthesis of various pharmaceutical agents and bioactive molecules. For example, it has been utilized as an intermediate in the synthesis of hypoglycemic agents and compounds with potential neuroprotective properties.

Derivatives of (S)-2-(benzyloxy)propanoic acid can be synthesized to explore structure-activity relationships (SAR) in drug discovery. nih.gov For example, amidation of the carboxylic acid with various amines can lead to a library of amide derivatives.

Esterification and Transesterification Reactions

This compound can undergo transesterification reactions in the presence of an alcohol and a suitable catalyst, which can be either an acid or a base. This reaction allows for the conversion of the methyl ester to other esters, which may be desirable for modifying the physical or chemical properties of the molecule, or for specific synthetic purposes.

The process of esterification is crucial in the synthesis of various esters from different raw materials. e3s-conferences.orgnih.gov While direct esterification starts with a carboxylic acid and an alcohol, transesterification involves the exchange of the alcohol moiety of an existing ester. e3s-conferences.orgresearchgate.net This method is widely used in the production of biodiesel (fatty acid methyl esters) from triglycerides. e3s-conferences.orgresearchgate.net The reaction conditions, such as temperature, molar ratio of reactants, and catalyst concentration, significantly influence the reaction yield and rate. nih.govnih.gov

Reduction Pathways to Chiral (S)-2-(benzyloxy)propanal and Other Alcohols

The ester functionality of this compound can be reduced to either an aldehyde or a primary alcohol, depending on the reducing agent and reaction conditions.

Partial reduction to the corresponding aldehyde, (S)-2-(benzyloxy)propanal, requires careful selection of the reducing agent to avoid over-reduction to the alcohol. Reagents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures are commonly used for this transformation. The resulting chiral aldehyde is a valuable intermediate for the synthesis of various chiral compounds.

Complete reduction of the ester to the primary alcohol, (S)-2-(benzyloxy)propan-1-ol, can be achieved using stronger reducing agents like lithium aluminum hydride (LiAlH4). This transformation provides access to a different set of chiral building blocks.

Nucleophilic Substitution Reactions Involving Activated Forms (e.g., Triflate Esters)

The hydroxyl group of related lactic acid derivatives can be converted into a good leaving group, such as a tosylate or a triflate, to facilitate nucleophilic substitution reactions. ub.edu While this compound itself does not have a free hydroxyl group, its precursor, methyl lactate, can be tosylated. nih.govresearchgate.net (S)-(-)-Methyl 2-(p-tolylsulfonyloxy)propanoate is a known compound that can be used in nucleophilic substitution reactions. nih.govresearchgate.net

These activated esters are susceptible to attack by a wide range of nucleophiles, allowing for the introduction of various functional groups with inversion of stereochemistry at the C2 position, following an SN2 mechanism. ub.edu This strategy is a powerful tool for the synthesis of diverse chiral molecules. Nucleophilic aromatic substitution is another important class of reactions, though less directly applicable to the aliphatic core of this specific molecule. mdpi.comnih.gov

Lewis Acid-Mediated Reactions and Stereochemical Implications

Lewis acids can play a significant role in reactions involving this compound and related compounds. They can activate the carbonyl group of the ester, making it more susceptible to nucleophilic attack. researchgate.netmssm.edu The choice of Lewis acid can influence the stereochemical outcome of the reaction, particularly in reactions involving the creation of new stereocenters.

In the context of Friedel-Crafts reactions, Lewis acids are essential for activating the alkylating agent. rsc.org While not directly a Friedel-Crafts reaction, the principles of Lewis acid catalysis can be applied to other reactions involving this chiral ester. For example, in aldol-type reactions or Michael additions where the ester or its derivatives act as nucleophiles or electrophiles, the presence of a chiral Lewis acid can induce high levels of stereoselectivity. researchgate.net The coordination of the Lewis acid to the carbonyl oxygen can create a sterically defined environment that directs the approach of the incoming reagent.

Derivatization Strategies for Functional Group Interconversion

This compound can be derivatized through various functional group interconversions to access a wider range of chiral building blocks. ub.edu

Key derivatization strategies include:

Conversion to Amides: Reaction of the corresponding acid with amines, often activated by coupling agents, yields chiral amides.

Conversion to Other Esters: As discussed in the transesterification section, the methyl ester can be converted to other esters.

Reduction to Alcohols and Aldehydes: As detailed previously, the ester can be reduced to access chiral alcohols and aldehydes.

Deprotection of the Benzyl (B1604629) Group: The benzyloxy group is a common protecting group for alcohols. It can be removed under various conditions, most commonly by catalytic hydrogenation, to reveal the free hydroxyl group. This opens up another avenue for further functionalization.

These interconversions significantly enhance the synthetic utility of this compound, making it a valuable starting material for the synthesis of complex chiral molecules.

Role As a Chiral Building Block and Intermediate in Advanced Organic Synthesis

Precursor in the Stereoselective Synthesis of Complex Organic Molecules

The primary utility of (S)-Methyl 2-(benzyloxy)propanoate in stereoselective synthesis lies in its nature as a chiral building block. The pre-existing stereocenter allows chemists to introduce chirality into a target molecule at an early stage, avoiding the often complex and less efficient steps of chiral resolution or asymmetric induction later in a synthetic sequence.

The compound is a direct precursor to other valuable chiral synthons. For instance, the methyl ester can be selectively reduced to an alcohol, which can then be oxidized to furnish the chiral aldehyde, (S)-2-(benzyloxy)propanal. orgsyn.orgtcichemicals.com This aldehyde is a key intermediate that can undergo a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) additions and Horner-Wadsworth-Emmons reactions, to extend the carbon chain while retaining the original stereochemistry. orgsyn.org

The benzyloxy group plays a crucial role as a robust protecting group for the C-2 hydroxyl functionality. It is stable under a wide range of reaction conditions, including those involving strong bases or organometallic reagents, yet it can be readily removed under mild hydrogenolysis conditions at a later stage of the synthesis. orgsyn.org This stability and ease of removal are critical for multi-step synthetic campaigns. Furthermore, building blocks like this are employed in auxiliary-directed stereoselective alkylations, where a chiral auxiliary guides the addition of an alkyl group to create new, more complex stereocenters with high diastereoselectivity. nih.gov The accessibility of this building block from inexpensive starting materials like (S)-lactic acid derivatives enhances its practicality for large-scale preparations. orgsyn.orggoogle.com

Applications in Natural Product Total Synthesis and Analogue Preparation

The total synthesis of natural products, which often possess intricate and stereochemically rich structures, relies heavily on the availability of chiral building blocks like this compound. These synthons provide a strategic advantage by allowing for the convergent assembly of complex molecules from smaller, stereochemically defined fragments. The secondary methyl group present in the propanoate backbone is a common structural motif in many polyketide and other natural products. rsc.orgresearchgate.net

While a direct application in a specific total synthesis is subject to the particular target, the strategy of using such small, benzyl-protected chiral molecules is well-established. rsc.org For example, versatile chiral building blocks containing a secondary methyl group have been efficiently prepared from starting materials like (S)-O-benzylglycidol for the construction of chiral natural products. rsc.org Similarly, this compound serves as a reliable source of (S)-stereochemistry at a propionyl unit.

In addition to the total synthesis of the natural products themselves, the preparation of synthetic analogues for structure-activity relationship (SAR) studies is a critical component of medicinal chemistry. By incorporating building blocks like this compound, chemists can systematically modify a natural product's structure to probe biological activity and develop derivatives with improved therapeutic properties.

Utility in the Preparation of Pharmaceutical and Agrochemical Intermediates

The growing demand from the pharmaceutical and agrochemical industries for single-enantiomer active ingredients has significantly increased the importance of chiral intermediates. nih.govgoogle.com The biological activity of a molecule is often dependent on its specific stereochemistry, with one enantiomer typically exhibiting the desired therapeutic or pesticidal effect while the other may be inactive or even detrimental.

This compound and its derivatives are valuable precursors for these industries. A notable example is found in the synthesis of modern herbicides. Chiral propanoates, such as the related compound methyl (S)-2-(tosyloxy)propanoate, are key intermediates in the production of aryloxyphenoxypropionates (APPs), a major class of herbicides that target the acetyl-CoA carboxylase (ACCase) enzyme in grasses. researchgate.net The synthesis involves reacting the chiral propanoate with a substituted phenol (B47542) to construct the core of the herbicide molecule. researchgate.net The stereochemistry of the propionate (B1217596) moiety is crucial for herbicidal efficacy. This highlights the role of such building blocks in creating agrochemicals with high specificity and efficiency.

Contribution to the Construction of Chiral Scaffolds and Molecular Architectures

A chiral scaffold is a core molecular structure with defined stereochemistry that can be further functionalized to generate a library of diverse but stereochemically related compounds. This compound is an excellent starting point for the construction of such scaffolds.

The molecule can be elaborated in multiple directions. The methyl ester provides a handle for various transformations, including amidation to form chiral amides, reduction to the corresponding alcohol, or reaction with carbon nucleophiles to extend the chain. Simultaneously, the benzyl (B1604629) ether can be cleaved to reveal a secondary alcohol, which can then be used for further coupling reactions. This dual functionality allows for the systematic construction of more complex chiral architectures. For instance, research has shown the synthesis of (2S)-2-benzyloxymethyl-3-arylpropionic acids through the stereoselective alkylation of related systems, demonstrating how a simple chiral precursor can be used to build a more elaborate molecular framework. nih.govnih.gov

Role in Synthetic Pathways to Amino Acid Derivatives and Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with enhanced metabolic stability, bioavailability, or binding affinity. uts.edu.auarkat-usa.org They are of significant interest in drug discovery. nih.gov The synthesis of unnatural amino acids and peptidomimetic scaffolds often requires chiral building blocks to control the final stereochemistry. uts.edu.au

The structure of this compound is closely related to the amino acid L-alanine, differing by the presence of a benzyloxy group instead of an amino group at the C-2 position. This makes it and related compounds valuable starting points for synthesizing novel amino acid derivatives and peptidomimetics. Indeed, various amino acid derivatives incorporate the benzyloxy or benzyloxycarbonyl (Cbz) protecting group, such as (S)-methyl 2-amino-3-(((benzyloxy)carbonyl)amino)propanoate. nih.govambeed.com These protected amino acids are fundamental units in peptide synthesis, including solid-phase peptide synthesis (SPPS), a cornerstone technique for building peptide and peptidomimetic chains. nih.govescholarship.org The use of such building blocks allows for the incorporation of non-standard residues into peptide sequences, leading to novel structures with tailored biological activities. nih.gov

Analytical Methodologies for Synthetic Studies of S Methyl 2 Benzyloxy Propanoate and Its Derivatives

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatography is a cornerstone for the analysis of synthetic reactions involving (S)-Methyl 2-(benzyloxy)propanoate. It allows for the qualitative monitoring of reaction conversion and the quantitative assessment of both chemical and enantiomeric purity.

Thin-Layer Chromatography (TLC) is frequently employed as a rapid, qualitative tool to monitor the progress of a synthesis. By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and eluting with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), chemists can visualize the consumption of starting materials (like (S)-methyl lactate) and the formation of the benzylated product. The difference in polarity between the starting alcohol and the resulting ether leads to a clear separation and a distinct increase in the retention factor (Rf) of the product.

Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful technique for assessing the purity of this compound and quantifying volatile impurities. The method's high resolution allows for the separation of the main product from residual solvents, starting materials, and byproducts. When connected to a mass spectrometer (GC-MS), it provides identification of these components based on their mass spectra and retention times nih.gov.

High-Performance Liquid Chromatography (HPLC) is the most versatile and widely used chromatographic method for the analysis of this compound. nih.gov It is used for both purity determination and, crucially, for the separation of enantiomers.

Purity Assessment: Reversed-phase HPLC, using columns like C18, is effective for determining the chemical purity of the final product. sielc.com A mobile phase consisting of a mixture of acetonitrile (B52724) and water is typically used to separate the target compound from any non-volatile impurities or side products. sielc.com

Enantiomeric Purity (Chiral HPLC): The most critical analytical challenge is to determine the enantiomeric excess (e.e.) of the product. This is accomplished using HPLC with a Chiral Stationary Phase (CSP). Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak® series), are highly effective for separating the (S)- and (R)-enantiomers. mdpi.com The choice of mobile phase, which can be a normal-phase solvent like hexane/isopropanol (B130326) or a polar organic or reversed-phase eluent, is optimized to achieve baseline separation of the two enantiomers. nih.govmdpi.comsigmaaldrich.com The relative peak areas then provide a precise quantification of the enantiomeric excess.

Table 1: Typical Chromatographic Methods for Analysis of this compound

| Technique | Stationary Phase | Mobile Phase Example | Purpose |

|---|---|---|---|

| TLC | Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (4:1) | Reaction Monitoring |

| GC-MS | Phenyl-methylpolysiloxane | Helium carrier gas | Purity, Byproduct ID |

| RP-HPLC | C18 | Acetonitrile:Water | Chemical Purity |

Spectroscopic Methods for Structural Confirmation within Synthetic Pathways

Once a product is purified, spectroscopic methods are used to unequivocally confirm its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

¹H NMR: The proton NMR spectrum provides a distinct signature for the molecule. docbrown.info Key expected signals include a doublet for the C2-methyl group, a quartet for the C2-proton, a singlet for the ester methyl group, a two-proton signal (often a pair of doublets, an AB quartet) for the benzylic methylene (B1212753) (CH₂) group, and multiplets for the aromatic protons of the benzyl (B1604629) group. docbrown.infoyoutube.com The integration of these signals confirms the ratio of protons in the molecule.

¹³C NMR: The carbon NMR spectrum shows distinct signals for each unique carbon atom in the molecule. docbrown.info This includes resonances for the two methyl carbons, the methine carbon at C2, the benzylic methylene carbon, the aromatic carbons, and the ester carbonyl carbon, which appears furthest downfield. docbrown.info

Advanced NMR: Two-dimensional NMR techniques like NOESY can be used to confirm the regioselectivity of the benzylation, for instance, by showing spatial proximity between the protons of the benzylic CH₂ group and the proton at the C2 position.

Infrared (IR) Spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound will be characterized by a strong absorption band around 1740-1760 cm⁻¹, corresponding to the C=O stretch of the ester. Other significant peaks include C-O stretching vibrations for the ester and ether linkages, and bands corresponding to the C-H bonds of the alkyl and aromatic portions of the molecule.

Mass Spectrometry (MS) confirms the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule, distinguishing it from other potential products with the same nominal mass. st-andrews.ac.uk The fragmentation pattern observed in the mass spectrum can also provide structural information.

Table 2: Key Spectroscopic Data for this compound

| Technique | Feature | Expected Chemical Shift / Wavenumber |

|---|---|---|

| ¹H NMR | CH(CH₃) | ~1.4 ppm (doublet) |

| CH | ~4.1 ppm (quartet) | |

| OCH₃ | ~3.7 ppm (singlet) | |

| OCH₂Ph | ~4.6 ppm (AB quartet or singlet) | |

| Aromatic-H | ~7.3 ppm (multiplet) | |

| ¹³C NMR | CH₃ (propanoate) | ~18 ppm |

| CH₃ (ester) | ~52 ppm | |

| OCH₂Ph | ~72 ppm | |

| CH | ~78 ppm | |

| Aromatic C | ~127-138 ppm | |

| C=O | ~173 ppm | |

| IR | C=O (Ester) | ~1745 cm⁻¹ |

Q & A

Q. What are the key synthetic strategies for preparing (S)-Methyl 2-(benzyloxy)propanoate?

The synthesis typically involves multi-step reactions with careful control of stereochemistry. Key steps include:

- Protection of functional groups : Benzyloxycarbonyl (Cbz) groups are used to protect amino or hydroxyl groups during synthesis to prevent undesired side reactions .

- Coupling reactions : Esterification and amide bond formation using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

- Chiral resolution : Chiral chromatography or enzymatic resolution ensures enantiomeric purity, critical for biological activity studies .

- Purification : Column chromatography or recrystallization is employed to isolate high-purity products .

Q. Which analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm molecular structure, stereochemistry, and functional group integrity .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- Chiral HPLC : Determines enantiomeric excess (ee) to ensure stereochemical purity .

- FT-IR : Identifies characteristic vibrational modes of ester (C=O) and benzyl ether (C-O-C) groups .

Q. What safety protocols are critical when handling this compound in the lab?

- Engineering controls : Use fume hoods to minimize inhalation of vapors or aerosols .

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Decontamination : Immediate washing with soap/water for skin exposure and eye wash stations for ocular contact .

- Waste disposal : Follow institutional guidelines for hazardous organic waste to avoid environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and enantioselectivity?

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, while non-polar solvents (e.g., hexane) aid in crystallization .

- Catalyst screening : Chiral catalysts (e.g., BINAP-metal complexes) or enzymes (lipases) enhance stereoselectivity in esterification/transesterification .

- Temperature control : Lower temperatures (0–5°C) reduce side reactions, while reflux conditions accelerate reaction rates .

- In-line monitoring : Techniques like TLC or inline NMR track reaction progress in real time .

Q. What methodologies assess the compound’s stability under varying storage conditions?

- Accelerated stability studies : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) to predict degradation pathways .

- Analytical profiling : Compare pre- and post-storage HPLC/LC-MS data to identify decomposition products (e.g., hydrolysis of ester groups) .

- Light sensitivity tests : UV-vis spectroscopy monitors photodegradation under controlled light exposure .

Q. How can researchers evaluate the compound’s interactions with biological targets?

- Molecular docking : Computational models predict binding affinity to enzymes (e.g., proteases) or receptors by simulating ligand-protein interactions .

- In vitro assays : Enzyme inhibition assays (e.g., IC₅₀ determination) or cell-based viability tests (MTT assays) quantify biological activity .

- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (ka/kd) to validate target engagement .

Q. What strategies are effective for designing analogs to explore structure-activity relationships (SAR)?

- Functional group modification : Replace benzyloxy groups with methoxy or halogenated variants to study electronic effects .

- Stereochemical variation : Synthesize (R)-enantiomers or diastereomers to assess chirality-dependent activity .

- Scaffold hybridization : Integrate moieties from bioactive compounds (e.g., chromenones, benzofurans) to enhance potency .

Q. How do physicochemical properties (e.g., LogP, PSA) influence drug-likeness?

- LogP optimization : Adjust lipophilicity by modifying ester/benzyl groups to improve membrane permeability. Experimental LogP values are derived from shake-flask methods .

- Polar surface area (PSA) : Calculated PSA (e.g., using Molinspiration) predicts blood-brain barrier penetration; values <60 Ų are ideal for CNS-targeted drugs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.